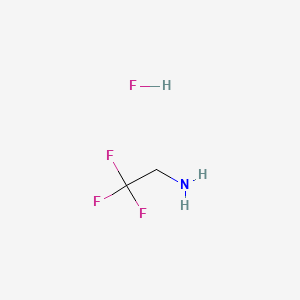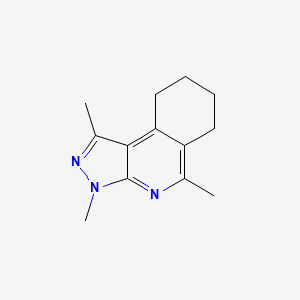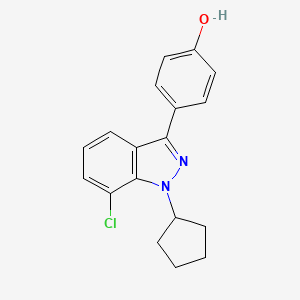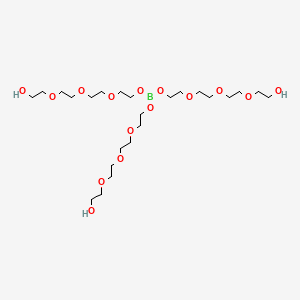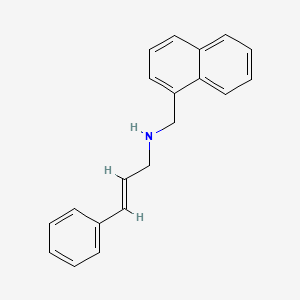
Demethylnaftifine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylnaftifine is a synthetic compound with the molecular formula C20H19N. It is structurally related to naftifine, an antifungal agent used to treat infections caused by dermatophytes. This compound is an allylamine derivative and is known for its broad-spectrum antifungal properties .
Vorbereitungsmethoden
The synthesis of demethylnaftifine involves several steps, typically starting with the preparation of key intermediates such as γ-aminoalcohols. These intermediates are obtained through Mannich-type reactions, which involve the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde. The γ-aminoalcohols are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to yield this compound .
Analyse Chemischer Reaktionen
Demethylnaftifine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
Demethylnaftifine has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of allylamine derivatives.
Biology: this compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: Research is ongoing to explore its efficacy and safety as an antifungal agent in clinical settings.
Industry: This compound is used in the development of antifungal coatings and materials .
Wirkmechanismus
The mechanism of action of demethylnaftifine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene and a decrease in ergosterol levels. This disruption compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Demethylnaftifine is similar to other allylamine antifungal agents such as naftifine and terbinafine. it has unique properties that distinguish it from these compounds:
Naftifine: Like this compound, naftifine inhibits squalene epoxidase but has a different molecular structure and pharmacokinetic profile.
Terbinafine: Terbinafine is another allylamine antifungal agent with a similar mechanism of action but differs in its potency and spectrum of activity.
Uniqueness: This compound’s unique structural features and reactivity make it a valuable compound for research and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanism of action make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
92610-10-1 |
|---|---|
Molekularformel |
C20H19N |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C20H19N/c1-2-8-17(9-3-1)10-7-15-21-16-19-13-6-12-18-11-4-5-14-20(18)19/h1-14,21H,15-16H2/b10-7+ |
InChI-Schlüssel |
PTXOLNZXEQZRLK-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CNCC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCNCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


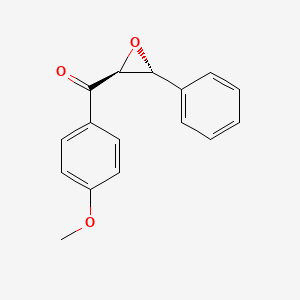
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
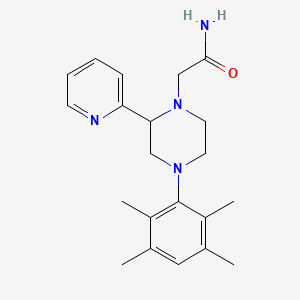

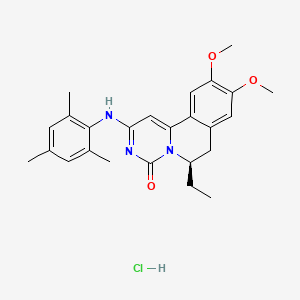
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)



